Amide Bond Bioisosterism: Non-Hydrolyzable H-Bond Donor/Acceptor Pattern with Retention of Amide-Like Physicochemical Profile
In a matched molecular pair study of 12 3-aryl-3-amino-oxetane and benzamide pairs, amino-oxetanes maintained the H-bond acceptor and donor capabilities of the analogous amides while exhibiting improved aqueous solubility [1]. The aryl amino-oxetane motif reduces amine basicity significantly compared to benzylamine (pKa ~7 vs ~9–10 predicted for benzylamines), bringing it closer to amide-like character, though it remains more basic than the amide itself [1] . Critically, the oxetanylamine fragment is non-hydrolyzable, eliminating the primary degradation pathway—enzymatic amide bond cleavage—that limits peptide and amide-containing drug half-lives [2].
| Evidence Dimension | H-bond donor/acceptor capability and hydrolytic stability vs. amide bond |
|---|---|
| Target Compound Data | 3-Aryl-3-amino-oxetane: retains both H-bond acceptor (oxetane O) and H-bond donor (NH) capabilities; non-hydrolyzable under physiological conditions |
| Comparator Or Baseline | Benzamide: H-bond acceptor (C=O) and H-bond donor (NH); susceptible to enzymatic hydrolysis by proteases/amidases; benzylamine: pKa ~9–10 (strongly basic) |
| Quantified Difference | Amino-oxetane pKa reduced by ~2–3 log units vs benzylamine; no hydrolytic degradation observed; improved aqueous solubility across all 12 matched pairs [1] |
| Conditions | Matched molecular pair analysis; 12 structurally diverse 3-aryl-3-amino-oxetane/benzamide pairs; physicochemical profiling including pH stability, solubility, lipophilicity, clearance, and permeability [1] |
Why This Matters
For procurement in peptide drug discovery, 3-oxetanamine provides an amide surrogate that preserves target-recognition H-bonding while eliminating the metabolic liability of amide hydrolysis—a combination no simple amine or azetidine analog can replicate.
- [1] McLaughlin M, Sterling AJ, Rojas JJ, et al. Do Amino-Oxetanes Resemble Amides? A Matched Molecular Pairs Property and Structural Comparison. ChemRxiv. 2025. Preprint. View Source
- [2] Powell NH, Carreira EM, et al. Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Org Lett. 2014;16(16):4070–4073. doi:10.1021/ol501590n View Source
